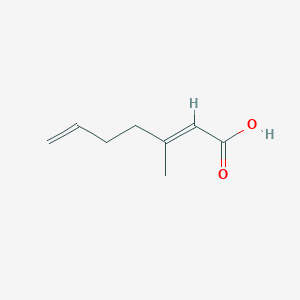
(Z)-3-Methylhepta-2,6-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Methylhepta-2,6-dienoic acid is an organic compound characterized by its unique structure, which includes a conjugated diene system and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Methylhepta-2,6-dienoic acid typically involves the use of starting materials such as 3-methyl-1,3-butadiene and acetic acid. One common synthetic route includes the following steps:
Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between 3-methyl-1,3-butadiene and maleic anhydride to form a cyclohexene derivative.
Hydrolysis: The cyclohexene derivative is then hydrolyzed to yield the corresponding dicarboxylic acid.
Decarboxylation: The dicarboxylic acid undergoes decarboxylation to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
(Z)-3-Methylhepta-2,6-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms in the diene system are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
(Z)-3-Methylhepta-2,6-dienoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (Z)-3-Methylhepta-2,6-dienoic acid involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in pericyclic reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
(E)-3-Methylhepta-2,6-dienoic acid: An isomer with a different spatial arrangement of the double bonds.
3-Methylheptanoic acid: A saturated analog without the conjugated diene system.
3-Methylhex-2-enoic acid: A similar compound with a shorter carbon chain.
Uniqueness
(Z)-3-Methylhepta-2,6-dienoic acid is unique due to its conjugated diene system, which imparts specific reactivity and properties not found in its saturated or non-conjugated analogs. This makes it valuable in synthetic chemistry and materials science.
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
(2E)-3-methylhepta-2,6-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-7(2)6-8(9)10/h3,6H,1,4-5H2,2H3,(H,9,10)/b7-6+ |
InChIキー |
KEHYONOPDSZDIB-VOTSOKGWSA-N |
異性体SMILES |
C/C(=C\C(=O)O)/CCC=C |
正規SMILES |
CC(=CC(=O)O)CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


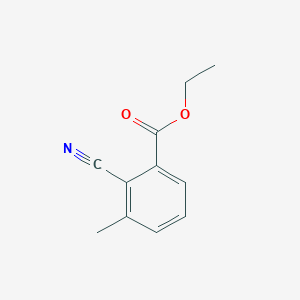
![Bicyclo[1.1.1]pentane-1,3-dithiol](/img/structure/B15123434.png)
![5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123440.png)
![N-ethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15123446.png)

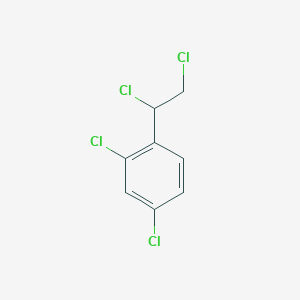
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123462.png)
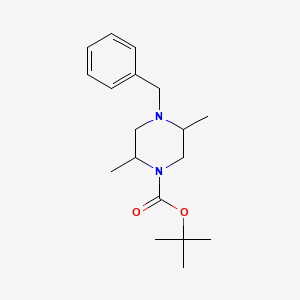
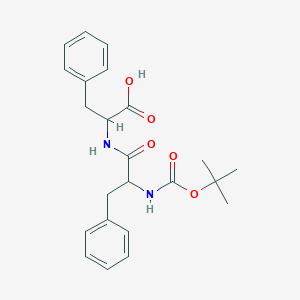
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123486.png)
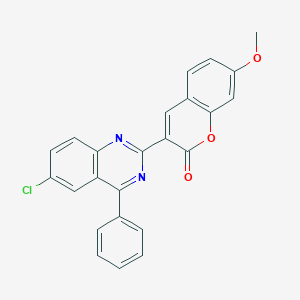

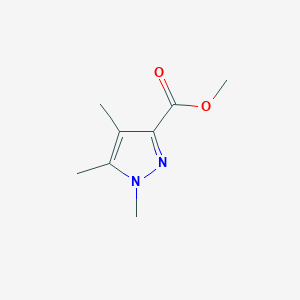
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123504.png)
